2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040657-04-2
VCID: VC11943381
InChI: InChI=1S/C17H15ClN4O3S3/c1-10-11(18)4-2-5-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-6-3-7-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
SMILES: CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Molecular Formula: C17H15ClN4O3S3
Molecular Weight: 455.0 g/mol

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide

CAS No.: 1040657-04-2

Cat. No.: VC11943381

Molecular Formula: C17H15ClN4O3S3

Molecular Weight: 455.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide - 1040657-04-2

Specification

CAS No. 1040657-04-2
Molecular Formula C17H15ClN4O3S3
Molecular Weight 455.0 g/mol
IUPAC Name 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-2-methylphenyl)acetamide
Standard InChI InChI=1S/C17H15ClN4O3S3/c1-10-11(18)4-2-5-12(10)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-6-3-7-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Standard InChI Key ORIOJJHLVMQZRA-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Canonical SMILES CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3

Introduction

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide is a complex organic molecule featuring a pyrimidine ring, a thiophene sulfonyl group, and an acetamide moiety. Its molecular formula and structure highlight its potential as a bioactive agent due to the presence of multiple functional groups that may interact with biological targets, making it a candidate for medicinal chemistry applications.

Synthesis

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide typically involves multiple steps:

  • Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between thiophene-2-sulfonyl chloride and a suitable amine, followed by cyclization.

  • Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound under basic conditions.

  • Acetamide Formation: The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride in the presence of a base.

  • Final Substitution: The final step involves the substitution of the acetamide with a 3-chloro-2-methylphenyl group through a nucleophilic substitution reaction.

Biological Activities and Potential Applications

While specific biological activities of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide are not detailed in the available literature, compounds with similar structures have shown potential in various therapeutic areas:

  • Antimicrobial Effects: Compounds with similar pyrimidine and thiophene moieties have demonstrated antimicrobial properties .

  • Anticancer Activity: Variations in substituents can lead to anticancer effects, as seen in related compounds .

  • Inflammatory Response Modulation: The presence of sulfonyl groups might contribute to anti-inflammatory activities, similar to other sulfonamide derivatives .

Data Tables

Given the lack of specific data on 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-2-methylphenyl)acetamide, the following table illustrates the structural similarities and potential biological activities of related compounds:

Compound NameStructure FeaturesNotable Activities
N-(4-Aminophenyl)sulfonyl-N-(pyrimidin-2-yl)acetamideContains an aminophenyl and pyrimidinyl groupAntibacterial properties
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamideSimilar core structure but different substituentsPotential anticancer activity
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-chloro-2-methoxy-5-methylphenyl)acetamideFeatures chloro and methoxy substituentsAntimicrobial effects

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